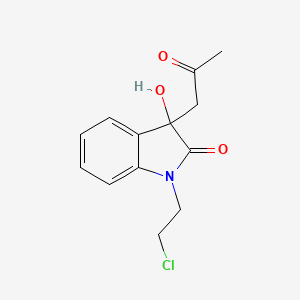

1-(2-Chloroethyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(2-Chloroethyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one” is a compound that belongs to the class of indoles . Indoles are versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . They are very important among heterocyclic structures due to their biological and pharmaceutical activities .

Synthesis Analysis

The synthesis of indole derivatives has seen considerable activity in the last decade . A novel formal (4 + 1) annulation between N - ( o -chloromethyl)aryl amides and 3-chlorooxindoles through in situ generated aza- ortho -QMs with 3-chlorooxindoles is reported for the synthesis of a series of 2,3′-spirobi (indolin)-2′-ones in high yields .Chemical Reactions Analysis

Indoles are known to easily participate in chemical reactions . The bonding sites of indole are analogous to pyrrole . The crude precipitate was filtered, washed with absolute alcohol, and recrystallized with ethyl acetate to obtain a series of 1-(2-chloroethyl)-3-(substituted phenyl) urea substances .Scientific Research Applications

Synthetic Methodologies and Chemical Properties

- Oxidative 1,2-Carboacylation of Activated Alkenes : A study demonstrates the iron-catalyzed oxidative tandem route to synthesize 3-(2-oxoethyl)indolin-2-ones from N-arylacrylamides and alcohols, presenting an inexpensive and environmentally friendly method for assembling important heterocyclic compounds found in pharmaceutical agents and natural products (Ouyang et al., 2014).

- Synthesis of N-Substituted Indolin-2-ones : Research focused on the synthesis and structural characterization of novel 3-(2-aryl-2-oxoethyl)-3-hydroxyindolin-2-ones, which were mostly synthesized in excellent yield. These compounds exhibit different patterns of supramolecular assembly, contributing to the diversity of synthetic indolin-2-one derivatives (Becerra et al., 2020).

Biological Activities

- Antimicrobial and Antioxidant Activities : A study on N-phenylpropyl-3-substituted indoline-2-one derivatives highlighted their synthesis, characterization, and evaluation for antimicrobial and antioxidant activities. Some synthesized compounds showed promising results, contributing to the development of new therapeutic agents (Pushpa et al., 2017).

- Anti-HIV-1 Agents : Research into 3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one analogs discovered compounds with promising potency against HIV-1 RT inhibition and anti-HIV-1 activity, contributing to the exploration of new treatments for HIV (Chander et al., 2018).

- Anti-Proliferative and Genotoxicity Studies : Synthesized derivatives of indolin-2-ones have been evaluated for their anti-proliferative activity and genotoxicity, showcasing potential as cancer therapeutic agents. Certain compounds exhibited significant growth inhibition in NIH in vitro screenings (Meti et al., 2016).

Future Directions

The last decade has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds in an attempt to achieve promising new heterocycles with chemical and biomedical relevance . This suggests that there is a lot of potential for future research and development in this area.

Properties

IUPAC Name |

1-(2-chloroethyl)-3-hydroxy-3-(2-oxopropyl)indol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO3/c1-9(16)8-13(18)10-4-2-3-5-11(10)15(7-6-14)12(13)17/h2-5,18H,6-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAXNGFZHXGDLNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1(C2=CC=CC=C2N(C1=O)CCCl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3E)-3-[(3-methylphenyl)methoxyimino]-1-phenylindol-2-one](/img/structure/B2722326.png)

![N-(3-cyanophenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2722328.png)

![N-(1-cyanocyclopentyl)-2-[(2,3-dihydro-1H-inden-1-yl)[(4-methylphenyl)methyl]amino]acetamide](/img/structure/B2722334.png)

![2-Oxo-1-azaspiro[3.3]heptane-6-carbonitrile](/img/structure/B2722336.png)

![Ethyl 4-amino-2-[(2-{[(1-cyanocyclopentyl)carbamoyl]methoxy}-2-oxoethyl)sulfanyl]pyrimidine-5-carboxylate](/img/structure/B2722338.png)

![1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2722339.png)

![4-Chloro-N-methyl-N-[(1-methylimidazol-2-yl)methyl]quinazolin-2-amine](/img/structure/B2722343.png)

![(Z)-N-(3-(3-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-methylbenzamide](/img/structure/B2722346.png)